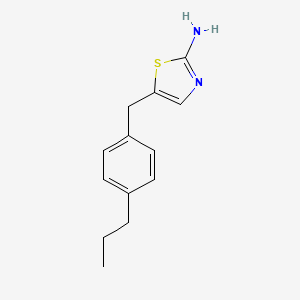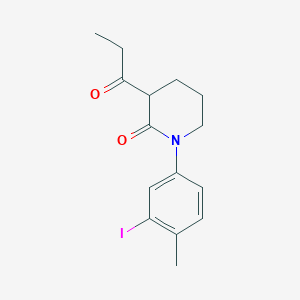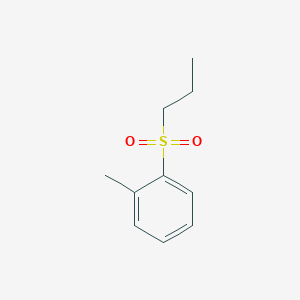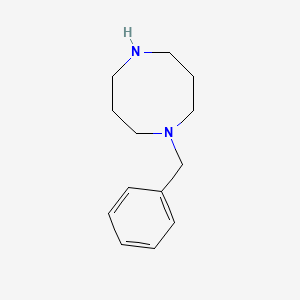
5-(4-Propylbenzyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Propylbenzyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a propylbenzyl group attached to the thiazole ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Propylbenzyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the propylbenzyl group. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often require a solvent such as ethanol and a base like sodium ethoxide.
Industrial Production Methods
For industrial production, the process is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and automated systems are often employed to control the reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Propylbenzyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzyl and thiazole positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
5-(4-Propylbenzyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(4-Propylbenzyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar chemical properties.
4-Propylbenzylamine: Shares the propylbenzyl group but lacks the thiazole ring.
Thiazole-2-amine: Similar thiazole structure without the propylbenzyl group.
Uniqueness
5-(4-Propylbenzyl)-1,3-thiazol-2-amine is unique due to the combination of the thiazole ring and the propylbenzyl group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H16N2S |
|---|---|
Peso molecular |
232.35 g/mol |
Nombre IUPAC |
5-[(4-propylphenyl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H16N2S/c1-2-3-10-4-6-11(7-5-10)8-12-9-15-13(14)16-12/h4-7,9H,2-3,8H2,1H3,(H2,14,15) |
Clave InChI |
YNBBBLRDCWQLLA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)CC2=CN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Aminomethyl)benzoyl]piperidin-4-one](/img/structure/B13177097.png)



![6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13177120.png)



![2-[3-(Aminomethyl)piperidin-1-yl]acetic acid](/img/structure/B13177149.png)
![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13177157.png)
![N-[1-(3-aminopropyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B13177158.png)



